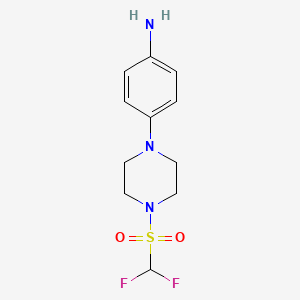

1-Trifluoromethanesulfonylpiperidin-4-amine

Vue d'ensemble

Description

Molecular Structure Analysis

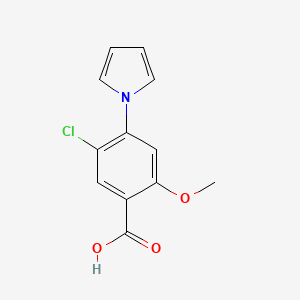

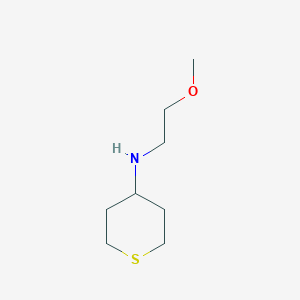

The InChI code for 1-Trifluoromethanesulfonylpiperidin-4-amine is 1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-3-1-5(10)2-4-11/h5H,1-4,10H2 . This code provides a specific representation of the molecule’s structure. Unfortunately, a detailed analysis of the molecular structure is not available in the search results.Physical And Chemical Properties Analysis

1-Trifluoromethanesulfonylpiperidin-4-amine has a molecular weight of 232.23 g/mol . It is stored at room temperature and is in liquid form . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Applications in Organic Chemistry and Catalysis

Trifluoromethanesulfonylpiperidin-4-amine derivatives, often referred to as triflamides, are recognized for their special position in organic chemistry due to their NH-acidity, lipophilicity, catalytic activity, and unique chemical properties. Their strong electron-withdrawing properties coupled with low nucleophilicity and high NH-acidity enable their application in a wide array of organic reactions. Triflamides serve various roles, including acting as reagents, efficient catalysts, or additives in numerous chemical processes. Their usage spans various domains, including organic chemistry, medicine, biochemistry, catalysis, and agriculture. The bis(trifluoromethanesulfonyl)imide variant, known as triflimide, is especially notable for its applications as a catalyst in reactions such as cycloaddition, Friedel–Crafts, condensation, and heterocyclization reactions. Additionally, triflamides are involved in C-amination (sulfonamidation) reactions, producing valuable building blocks in organic synthesis, catalysts, ligands in metal complex catalysis, and applications in medicine. Furthermore, triflamides participate in addition reactions with alkenes and dienes in the presence of oxidizing agents (Moskalik & Astakhova, 2022).

Role in Amidation Reactions

The lanthanum trifluoromethanesulfonate variant of trifluoromethanesulfonylpiperidin-4-amine has been identified as an effective catalyst for direct amidation of esters and amines under mild conditions. This process exhibits high selectivity, showcasing the catalyst system's effectiveness in amidation reactions (Morimoto et al., 2014).

Contribution to Synthesis and Catalysis

In cyclisation reactions, the triflic acid variant of trifluoromethanesulfonylpiperidin-4-amine demonstrates excellent catalytic properties. It efficiently induces 5-endo cyclisation of homoallylic sulfonamides to generate pyrrolidines. This method is preferred for the formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002). The versatility of trifluoromethanesulfonylpiperidin-4-amine derivatives is further illustrated in the Buchwald–Hartwig amination approach for synthesizing functionalized tacrines, demonstrating the utility of these compounds in various bond-forming reactions under palladium catalysis (de Sousa, Brown, & Baati, 2014).

Implications in Polymer and Material Science

Trifluoromethanesulfonylpiperidin-4-amine derivatives also find applications in material science, particularly in the synthesis of polymers. For instance, they are involved in the preparation of aromatic hyperbranched polyimides, demonstrating their role in the development of materials with potential applications in gas separation (Fang, Kita, & Okamoto, 2000).

Propriétés

IUPAC Name |

1-(trifluoromethylsulfonyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-3-1-5(10)2-4-11/h5H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUGVNMGOOCBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Trifluoromethanesulfonylpiperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid](/img/structure/B1418517.png)

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)

![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)